methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate
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Overview
Description
Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a bipyridine moiety, a sulfamoyl group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors. The sulfamoyl group may interact with biological targets, such as enzymes, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(N-phenylsulfamoyl)-4-methoxybenzoate
- Methyl 3-(N-(pyridin-2-ylmethyl)sulfamoyl)-4-methoxybenzoate
- Methyl 3-(N-(quinolin-4-ylmethyl)sulfamoyl)-4-methoxybenzoate
Uniqueness
Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate is unique due to the presence of the bipyridine moiety, which enhances its ability to form stable metal complexes. This property makes it particularly valuable in catalysis and coordination chemistry .
Properties
IUPAC Name |
methyl 4-methoxy-3-[(2-pyridin-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-18-6-5-15(20(24)28-2)11-19(18)29(25,26)23-12-14-7-9-22-17(10-14)16-4-3-8-21-13-16/h3-11,13,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRISXWXYOVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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